2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one
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Overview
Description
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one is an organic compound with a complex structure that includes a cyclohexene ring and a pentenone chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one can be achieved through several methods. One common approach involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through catalytic processes involving the oxidation of cyclohexene derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An organic compound with a similar cyclohexene ring structure.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: A compound with a similar cyclohexene ring and hydroxyl group.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A fragrance compound with a similar structure.
Uniqueness
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one is unique due to its specific combination of a cyclohexene ring and a pentenone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
70556-54-6 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(E)-2-methyl-1-(4-methylcyclohex-3-en-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C13H20O/c1-4-13(14)11(3)9-12-7-5-10(2)6-8-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+ |
InChI Key |
NSPDRVIQAXARPO-PKNBQFBNSA-N |
Isomeric SMILES |
CCC(=O)/C(=C/C1CCC(=CC1)C)/C |
Canonical SMILES |
CCC(=O)C(=CC1CCC(=CC1)C)C |
Origin of Product |
United States |
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